
4-Methylpentyl isovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
4-甲基戊基异戊酸酯可以通过4-甲基戊醇和异戊酸之间的酯化反应合成。该反应通常需要硫酸或对甲苯磺酸等酸催化剂才能有效进行。 反应在回流条件下进行,以确保反应过程中生成的水分被去除,从而将平衡推向酯的生成方向 .
工业生产方法
在工业环境中,4-甲基戊基异戊酸酯的生产遵循类似的原理,但规模更大。通常采用连续酯化工艺,其中反应物连续地送入反应器,产物连续地排出。 这种方法提高了酯化过程的效率和产率 .
化学反应分析
反应类型
4-甲基戊基异戊酸酯会发生各种化学反应,包括:
水解: 在水和酸或碱催化剂的存在下,4-甲基戊基异戊酸酯可以水解回4-甲基戊醇和异戊酸。
氧化: 该酯可以氧化形成相应的羧酸和醇。
还原: 酯的还原可以生成相应的醇.
常用试剂和条件
水解: 与水在酸性或碱性条件下进行。
氧化: 强氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如氢化锂铝或硼氢化钠.
主要生成产物
水解: 4-甲基戊醇和异戊酸。
氧化: 相应的羧酸和醇。
还原: 相应的醇.
科学研究应用
4-甲基戊基异戊酸酯在科学研究中有多种应用:
化学: 作为酯化和水解反应研究的模型化合物。
生物学: 由于其存在于天然香精香料中,因此对其对生物系统的潜在影响进行了研究。
医学: 探索其潜在的治疗作用,以及作为药物制剂中的成分。
5. 作用机理
4-甲基戊基异戊酸酯的作用机理涉及它与鼻腔中的嗅觉受体相互作用,从而产生其果香和甜味香气的感知。 酯官能团在其与这些受体的相互作用中起着至关重要的作用,这些受体是G蛋白偶联受体家族的一部分 .
作用机制
The mechanism of action of 4-methylpentyl isovalerate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and sweet aroma. The ester functional group plays a crucial role in its interaction with these receptors, which are part of the G-protein coupled receptor family .
相似化合物的比较
类似化合物
甲基异戊酸酯: 类似的酯,但具有甲基而不是4-甲基戊基。
异戊基异戊酸酯: 另一种具有异戊基的酯。
2-甲基丁基异戊酸酯: 具有2-甲基丁基的酯.
独特性
4-甲基戊基异戊酸酯由于其独特的结构而独一无二,与其他类似的酯相比,它赋予了独特的嗅觉特性。 它将4-甲基戊基与异戊酸结合在一起,产生了独特的香气特征,在香精香料工业中备受推崇 .
属性
CAS 编号 |
850309-45-4 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
4-methylpentyl 3-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)6-5-7-13-11(12)8-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
UBSHDOVFGRHFJF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCOC(=O)CC(C)C |
密度 |
0.853 - 0.859 |
物理描述 |
Clear to pale yellow liquid / Sour apple-like aroma |
溶解度 |
Practically insoluble or insoluble Insoluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




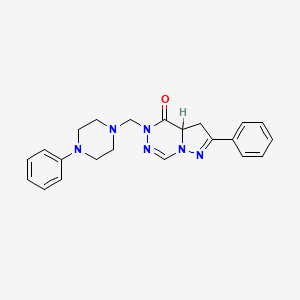
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
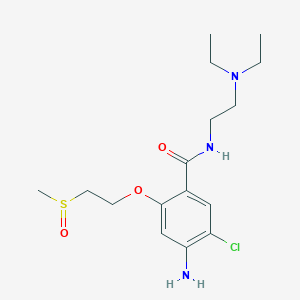
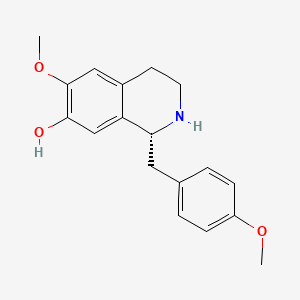

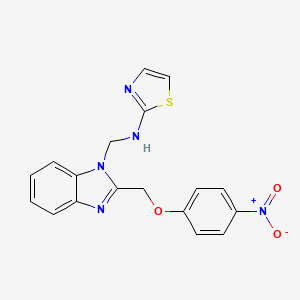
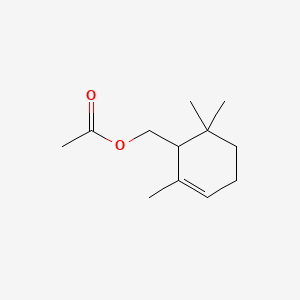


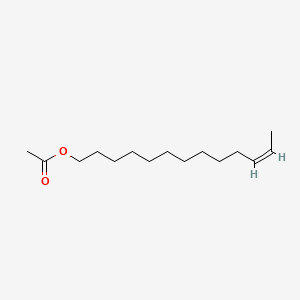
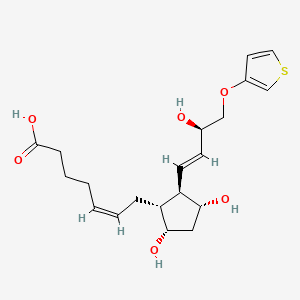
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
